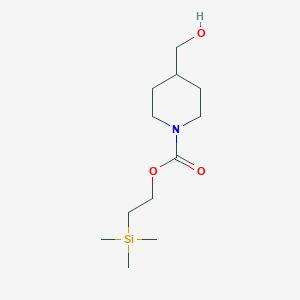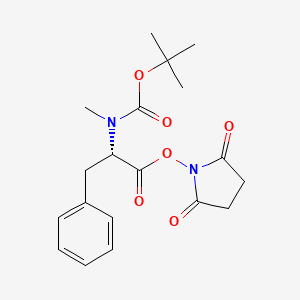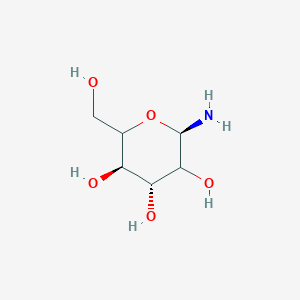![molecular formula C26H43NO3 B8197088 N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide](/img/structure/B8197088.png)
N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide
Descripción general
Descripción
N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring with two hydroxyl groups and an amide group attached to an octadecenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide typically involves the following steps:
Preparation of 3,4-dihydroxyphenylacetic acid: This precursor is synthesized through the hydroxylation of phenylacetic acid.
Formation of the amide bond: The carboxylic acid group of 3,4-dihydroxyphenylacetic acid is converted to an amide by reacting with 9-octadecenamide under dehydration conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Studied for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of new materials and products with enhanced properties.
Mecanismo De Acción
The compound exerts its effects through its interaction with molecular targets and pathways:
Molecular Targets: The phenyl ring and amide group interact with specific enzymes and receptors.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: Similar structure but with a shorter acyl chain.
N-[2-(3,4-dihydroxyphenyl)ethyl]propionamide: Similar structure but with a shorter acyl chain.
N-[2-(3,4-dihydroxyphenyl)ethyl]butyramide: Similar structure but with a shorter acyl chain.
Uniqueness: N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide stands out due to its longer acyl chain, which may confer unique biological and chemical properties compared to its shorter-chain analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Propiedades
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h9-10,18-19,22,28-29H,2-8,11-17,20-21H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBPLXNESPTPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4'-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8197041.png)
![4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197043.png)





![7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8197092.png)

